![molecular formula C12H16BrNZn B14883371 4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
4-[(1-Piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound consists of a phenyl ring substituted with a piperidino group and a zinc bromide moiety, dissolved in THF.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 4-[(1-Piperidino)methyl]benzyl chloride. This intermediate is then treated with zinc dust in the presence of a catalytic amount of a copper(I) salt in THF to yield the desired organozinc compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Copper(I) salts, palladium complexes, and nickel complexes.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which can be further functionalized for various applications .
Applications De Recherche Scientifique
4-[(1-Piperidino)methyl]phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used to synthesize biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc bromide involves the transfer of its organic group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: Similar structure but with a tetramethyl-substituted piperidino group.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide: A Grignard reagent with magnesium instead of zinc.
Uniqueness
4-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H16BrNZn |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KRHXTWKFTHQYFB-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


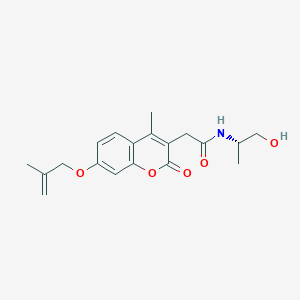
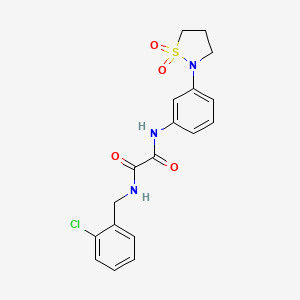
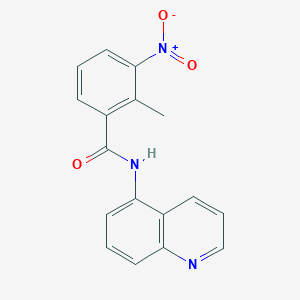
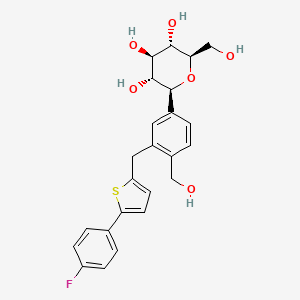
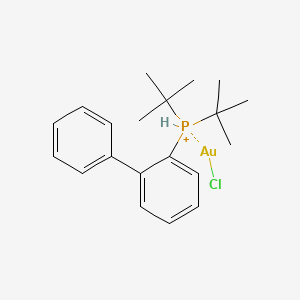

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
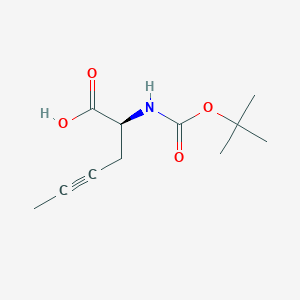
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)


![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
